
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Übersicht
Beschreibung
“Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate” is an organic compound. It likely contains an ester functional group, given the “oxobutanoate” in its name, and a methoxy group attached to a methylated phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of an ester functional group, a methoxy group, and a methylated phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the presence of an ester group, this compound is likely polar and may have a higher boiling point than similar-sized hydrocarbons .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Therapeutic Compounds
This compound serves as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties. The methoxy and methyl groups present in the compound can be strategically altered to enhance the pharmacokinetic profiles of the resulting drugs .
Material Science: Development of Organic Semiconductors
In material science, particularly in the creation of organic semiconductors, this compound’s aromatic structure and electron-donating groups make it a candidate for use in the synthesis of conjugated polymers. These polymers are essential for the development of flexible electronic devices .
Industrial Applications: Chemical Intermediate
Industrially, “Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate” can act as a chemical intermediate in the production of dyes, resins, and other polymers. Its stability and reactivity under various conditions make it a valuable component in large-scale synthesis processes .
Environmental Applications: Degradation Studies
The environmental impact of this compound can be studied in terms of its biodegradability and potential toxicity. Research can focus on how it breaks down in natural settings and its interactions with various environmental factors, contributing to a better understanding of its ecological footprint .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly as a potential inhibitor for enzymes that interact with similar aromatic structures. This can provide insights into enzyme mechanisms and aid in the design of new biochemical assays .
Pharmacology: Drug Delivery Systems
Lastly, in pharmacology, the compound’s structure could be utilized to develop novel drug delivery systems. By attaching active pharmaceutical ingredients to this compound, researchers can explore new ways to enhance drug solubility, stability, and targeted delivery .
Wirkmechanismus
Target of Action
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a complex organic compoundIt’s structurally related to 2-methoxy-4-methylphenol , which is used in laboratory chemicals and synthesis of substances .
Mode of Action
Based on its structural similarity to 2-methoxy-4-methylphenol , it may interact with biological targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various biological effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANEXPTGYOJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603894 | |
| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108124-66-9 | |
| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

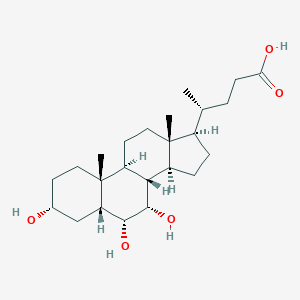
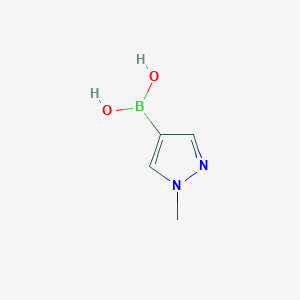
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
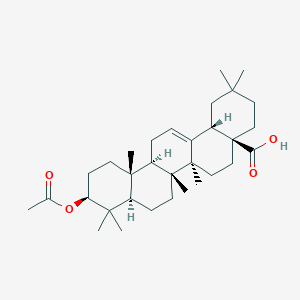
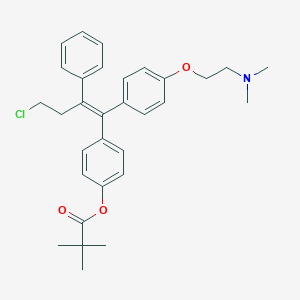
![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)

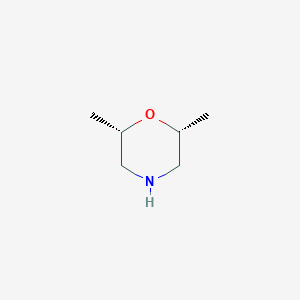
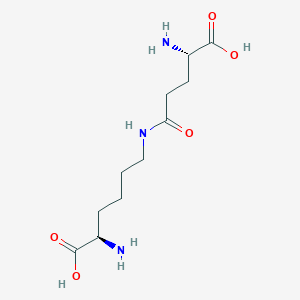




![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)